![molecular formula C13H9N3O3S2 B2513403 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-32-7](/img/structure/B2513403.png)
2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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Overview
Description
The compound “2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol” belongs to a class of organic compounds known as thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . They are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazoles are generally synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of thiazoles typically includes a five-membered ring with one sulfur atom and one nitrogen atom . The presence of the nitro group at the 3-position of the phenyl ring could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including condensation reactions and cycloaddition with dipolarophiles . The presence of the nitro group could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are generally stable compounds due to the aromaticity of the thiazole ring .Scientific Research Applications
- Thiazoles and their derivatives exhibit antimicrobial properties. For instance, sulfazole (a thiazole-containing compound) has demonstrated antimicrobial effects. Researchers have explored the potential of 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol as an antimicrobial agent .
Antimicrobial Activity
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways . For example, some thiazole derivatives have been found to play a role in the regulation of central inflammation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol.
Result of Action
Thiazole derivatives have been known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c17-11-7-21-13(15-11)5-12-14-10(6-20-12)8-2-1-3-9(4-8)16(18)19/h1-4,6-7,17H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSMUUZFUHPCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)CC3=NC(=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol |
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